Methyl 3-(oxolan-2-ylmethoxy)benzoate
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Overview
Description
Methyl 3-(oxolan-2-ylmethoxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate group attached to a methoxy group, which is further connected to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(oxolan-2-ylmethoxy)benzoate typically involves the esterification of 3-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The oxolane ring is introduced through a subsequent reaction with an appropriate oxolane derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(oxolan-2-ylmethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(oxolan-2-ylmethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3-(oxolan-2-ylmethoxy)benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxybenzoate: Similar structure but lacks the oxolane ring.
Ethyl 3-(oxolan-2-ylmethoxy)benzoate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Methyl 3-(oxolan-2-ylmethoxy)benzoate is unique due to the presence of the oxolane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzoates and contributes to its specific applications and reactivity.
Properties
IUPAC Name |
methyl 3-(oxolan-2-ylmethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-15-13(14)10-4-2-5-11(8-10)17-9-12-6-3-7-16-12/h2,4-5,8,12H,3,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXRSNBNEYCTMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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